molecular formula C19H16O3 B11838718 1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one CAS No. 61639-29-0

1-(4-Methoxynaphthalen-1-yl)-2-phenoxyethan-1-one

Cat. No.: B11838718
CAS No.: 61639-29-0
M. Wt: 292.3 g/mol
InChI Key: PWVHNVWZDUDPOA-UHFFFAOYSA-N
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Description

1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group attached to the naphthalene ring and a phenoxy group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE typically involves the reaction of 4-methoxynaphthalene with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE, particularly in its anticancer applications, involves the inhibition of tubulin polymerization. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(4-Methoxynaphthalen-1-yl)ethanone
  • (4-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

Comparison: 1-(4-METHOXYNAPHTHALEN-1-YL)-2-PHENOXYETHANONE is unique due to its combination of a methoxy group on the naphthalene ring and a phenoxy group on the ethanone moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For instance, while 1-(4-Methoxynaphthalen-1-yl)ethanone shares the methoxy-naphthalene core, it lacks the phenoxy group, which may influence its reactivity and applications .

Properties

CAS No.

61639-29-0

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H16O3/c1-21-19-12-11-16(15-9-5-6-10-17(15)19)18(20)13-22-14-7-3-2-4-8-14/h2-12H,13H2,1H3

InChI Key

PWVHNVWZDUDPOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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